bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate
Description
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate is a phosphonate ester characterized by two substituted cyclohexyl groups and a hydroxyl-containing alkylphosphonate moiety. Its molecular formula is C₂₈H₄₇O₅P, with an average molecular mass of 494.653 g/mol and a monoisotopic mass of 494.316111 g/mol . The compound features a sterically demanding structure due to the 5-methyl-2-isopropylcyclohexyl groups, which likely influence its solubility, reactivity, and conformational stability.
Properties
IUPAC Name |
1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49O4P/c1-16(2)20-12-10-18(5)14-22(20)28-30(27,24(26)25(7,8)9)29-23-15-19(6)11-13-21(23)17(3)4/h16-24,26H,10-15H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXRPKFYWKDYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C(C)(C)C)O)OC2CC(CCC2C(C)C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20412348 | |
| Record name | Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20412348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4610-45-1 | |
| Record name | Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20412348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C27H44O4P. It features a phosphonate group that mimics phosphate esters, which are crucial in various biological processes. The structure includes two 5-methyl-2-(propan-2-yl)cyclohexyl groups attached to a phosphonate backbone, contributing to its unique properties.
Biological Activity Overview
The biological activities of phosphonates are often attributed to their ability to inhibit enzymes that utilize phosphates as substrates. This compound has been studied for its potential antiviral, antibacterial, and anticancer properties.
Antiviral Activity
Research indicates that phosphonates can exhibit antiviral properties by inhibiting viral replication. For instance, acyclic nucleoside phosphonates (ANPs), which share structural similarities with bis[5-methyl-2-(propan-2-yl)cyclohexyl] derivatives, have shown efficacy against various viruses including HIV and hepatitis B virus by targeting reverse transcriptase enzymes .
Anticancer Activity
The cytotoxic effects of phosphonates have been documented in several studies. For example, certain derivatives have demonstrated selective toxicity towards cancer cell lines such as HeLa while sparing non-cancerous cells like NIH 3T3 . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Antibacterial Activity
Phosphonates have also been investigated for their antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes that are vital for survival and replication . The structural characteristics of bis[5-methyl-2-(propan-2-yl)cyclohexyl] may enhance its interaction with these targets.
Case Studies and Research Findings
The biological activity of bis[5-methyl-2-(propan-2-yl)cyclohexyl] is primarily due to its ability to mimic phosphate groups. This allows it to interfere with enzymatic processes that rely on phosphate substrates. The presence of bulky cyclohexyl groups may enhance its binding affinity to target enzymes, increasing its efficacy as an inhibitor.
Scientific Research Applications
Anti-inflammatory and Enzyme Modulation
Research indicates that bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate may function as an anti-inflammatory agent. Preliminary studies suggest that it can modulate enzyme activity and influence cellular signaling pathways. Specific interactions with proteins involved in inflammatory responses have been noted, indicating potential therapeutic applications in treating inflammatory diseases.
Potential Anticonvulsant Properties
Similar compounds derived from the cyclohexane structure have been investigated for their anticonvulsant properties. For example, derivatives like (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride have shown efficacy in models of chemically-induced seizures. This raises the possibility that bis[5-methyl-2-(propan-2-yl)cyclohexyl] phosphonate could also exhibit such properties, warranting further investigation into its anticonvulsant potential .
Synthesis of Advanced Materials
The compound's unique structural features allow for its use in synthesizing advanced materials. Its phosphonate group can participate in various chemical reactions, making it suitable for creating polymers or other complex materials with specific functionalities. The synthesis typically involves multi-step processes that ensure high purity levels of the final product.
Case Studies and Research Findings
Several studies have explored the biological activities and potential applications of similar compounds:
Case Study 1: Anti-inflammatory Activity
A study investigating the interaction of similar phosphonates with inflammatory proteins showed promising results in modulating inflammatory responses. Further kinetic studies are necessary to understand the mechanisms at play fully.
Case Study 2: Material Synthesis
Research on the synthesis of advanced materials using organophosphorus compounds has demonstrated their utility in creating polymers with enhanced properties. The versatility of bis[5-methyl-2-(propan-2-yl)cyclohexyl] phosphonate suggests it could serve as a precursor for novel materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Substituent on Phosphonate | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₂₈H₄₇O₅P | 1-hydroxy-2,2-dimethylpropyl | 494.653 | Phosphonate ester, hydroxyl |
| Bis(2-isopropyl-5-methylcyclohexyl) [hydroxy(4-methoxyphenyl)methyl]phosphonate | C₂₈H₄₇O₅P | 4-methoxyphenyl-hydroxyl | 494.653 | Phosphonate ester, aryl ether |
| (3aR,3bS,7aS,7bS)-(1R,2S,5R)-5-methyl-2-(2-(4-(octyloxy)phenyl)propan-2-yl)cyclohexyl carboxylate (6b) | C₃₃H₅₀O₄ | Octyloxy-phenyl | 533.3607 (M+Na) | Ester, aromatic ether |
| Bis(1-ethylpropyl) methylphosphonate | C₁₁H₂₅O₃P | Methyl | 218.29 | Phosphonate ester |
Key Observations :
Substituent Influence on Hydrophilicity: The target compound’s 1-hydroxy-2,2-dimethylpropyl group introduces a polar hydroxyl moiety, enhancing hydrophilicity compared to Bis(1-ethylpropyl) methylphosphonate (C₁₁H₂₅O₃P), which lacks hydroxyl or aromatic groups .
Steric and Conformational Effects :
- The 5-methyl-2-isopropylcyclohexyl groups in the target compound create significant steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to less bulky analogues like Bis(1-ethylpropyl) methylphosphonate .
- The octyloxy-phenyl substituent in compound 6b (C₃₃H₅₀O₄) introduces a long alkyl chain, likely increasing membrane permeability in biological systems compared to the target compound .
Spectroscopic and Analytical Comparisons
Table 2: Spectral Data for Selected Compounds
Key Observations :
IR Spectroscopy :
- The absence of a carbonyl (C=O) stretch in the target compound’s IR (inferred from structural similarity to ) distinguishes it from ester-containing analogues like 3b and 6b , which show strong C=O peaks near 1714 cm⁻¹ .
- Hydroxyl groups in the target compound and 3b would exhibit O-H stretches (~3437–3551 cm⁻¹), while the methoxy group in ’s analogue may show C-O stretches near 1250 cm⁻¹ .
Mass Spectrometry :
Reactivity and Functional Group Behavior
- Hydroxyl Group Reactivity : The hydroxyl group in the target compound may participate in hydrogen bonding or serve as a site for derivatization (e.g., acetylation), unlike the methoxy or methyl groups in analogues .
- Phosphonate Stability : The P=O group in all compounds confers resistance to hydrolysis under neutral conditions, though steric effects from cyclohexyl groups in the target compound may further enhance stability compared to less hindered derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
